1-Bromo-4-(ethylsulfinyl)benzene
Description
Contextual Significance of Sulfinyl Group in Advanced Organic Chemistry
The sulfinyl group (R-S(=O)-R'), particularly when attached to an aromatic ring (an aryl sulfoxide), is a functional group of considerable importance in modern organic chemistry. Sulfoxides are valued for their unique stereochemical properties, as the sulfur atom is a stereocenter, leading to the existence of chiral sulfoxides. These chiral auxiliaries are instrumental in asymmetric synthesis.
Furthermore, the sulfinyl group is a powerful directing group in C-H functionalization reactions. researchgate.netnist.gov It can coordinate to transition metals, facilitating the activation of otherwise inert C-H bonds at specific positions on the aromatic ring, typically ortho to the sulfoxide (B87167). nist.govresearchgate.net This capability allows for the direct introduction of new carbon-carbon and carbon-heteroatom bonds, streamlining the synthesis of complex molecules. researchgate.net The sulfinyl group's ability to act as both a nucleophile and an electrophile under different conditions, and its potential to be easily converted into other functional groups (like sulfides or sulfones), adds to its synthetic versatility. mdpi.com The study of sulfinyl radicals, often generated from precursors like sulfinyl sulfones, is also an emerging field, promising new ways to form valuable organosulfur compounds. nih.gov
Importance of Halogenation in Contemporary Aromatic Systems Research
Halogenation, the introduction of one or more halogen atoms into a compound, is a fundamental transformation in organic chemistry. nih.gov For aromatic systems, installing a halogen, such as bromine, creates a highly valuable synthetic "handle." Aryl halides are crucial precursors for a vast array of cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Stille couplings. researchgate.netresearchgate.net These reactions are cornerstones of modern synthesis, enabling the construction of complex molecular architectures, including pharmaceuticals, agrochemicals, and advanced materials.
The presence of a halogen on an aromatic ring also modulates its electronic properties. Halogens are deactivating yet ortho-, para-directing in electrophilic aromatic substitution reactions. The thermodynamic and mechanistic aspects of aromatic halogenation are well-studied, with a variety of reagents and catalysts developed to achieve high selectivity and yield under mild conditions. mdpi.com
Current Research Landscape of 1-Bromo-4-(ethylsulfinyl)benzene and Structurally Related Analogues
Direct research focusing exclusively on this compound is limited, with its appearance primarily in chemical supplier catalogs. bldpharm.com However, its significance can be inferred from the extensive research on its structural analogues. It is logically positioned as a key intermediate in the synthesis of 1-Bromo-4-(ethylsulfonyl)benzene sigmaaldrich.com via the oxidation of 1-Bromo-4-(ethylthio)benzene (B1276720) . thermofisher.comthermofisher.com
The synthesis of structurally similar aryl sulfones, such as 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, has been detailed, involving the oxidation of the corresponding thioether with hydrogen peroxide, a process that necessarily proceeds through a sulfoxide intermediate. researchgate.net The reactivity of these related compounds is a subject of active research. For instance, the precursor 1-Bromo-4-ethylbenzene is known to undergo oxidation to form 4'-bromoacetophenone. sigmaaldrich.comsigmaaldrich.com The resulting aryl halides are frequently used in cross-coupling reactions to build more complex structures. researchgate.net The study of chiral alkyl aryl sulfoxides, including their rapid photoracemization, is another active area, highlighting the importance of the stereochemical properties of the sulfinyl group. acs.org
Foundational Theories and Research Paradigms Relevant to this compound
The chemical behavior of this compound is governed by established principles of physical organic chemistry. The reactivity of the benzene (B151609) ring is dictated by the electronic effects of its two substituents.
Electrophilic Aromatic Substitution: The bromine atom is an electron-withdrawing group (by induction) but directs incoming electrophiles to the ortho and para positions due to resonance effects. The ethylsulfinyl group is also deactivating and primarily meta-directing. The combined influence of these two groups would make electrophilic substitution on the ring challenging and would likely direct an incoming electrophile to the positions ortho to the bromine and meta to the sulfinyl group.
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing sulfinyl group can make the aromatic ring more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to it, though this is generally less common than electrophilic substitution.
Directing Group in C-H Activation: A key modern paradigm is the use of functional groups to direct transition metal catalysts. The sulfoxide moiety is known to be an effective directing group, capable of forming a stable chelate with a metal center. researchgate.netnist.gov This would predict that this compound could undergo regioselective C-H functionalization at the positions ortho to the sulfinyl group (i.e., adjacent to the bromine).
Oxidation/Reduction at Sulfur: The sulfinyl group itself is a site of reactivity. It represents an intermediate oxidation state for sulfur and can be readily oxidized to the corresponding sulfone (1-Bromo-4-(ethylsulfonyl)benzene) or reduced to the sulfide (B99878) (1-Bromo-4-(ethylthio)benzene).
These foundational theories provide a robust framework for predicting the synthesis, reactivity, and potential applications of this molecule, even in the absence of extensive dedicated literature.
Interactive Data Tables
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 1-Bromo-4-(ethylthio)benzene (Precursor) | 1-Bromo-4-(ethylsulfonyl)benzene (Oxidized Product) |
| CAS Number | 30506-29-7 bldpharm.com | 30506-30-0 thermofisher.com | 26732-20-7 sigmaaldrich.com |
| Molecular Formula | C₈H₉BrOS bldpharm.com | C₈H₉BrS thermofisher.com | C₈H₉BrO₂S |
| Molecular Weight | 233.13 g/mol bldpharm.com | 217.13 g/mol | 249.12 g/mol sigmaaldrich.com |
| Appearance | Inferred: Solid or Oil | Clear colorless to pale yellow liquid thermofisher.com | Inferred: Solid |
| Refractive Index | N/A | 1.6045-1.6095 @ 20°C thermofisher.com | N/A |
Structure
3D Structure
Properties
CAS No. |
30506-29-7 |
|---|---|
Molecular Formula |
C8H9BrOS |
Molecular Weight |
233.13 g/mol |
IUPAC Name |
1-bromo-4-ethylsulfinylbenzene |
InChI |
InChI=1S/C8H9BrOS/c1-2-11(10)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 |
InChI Key |
FXCMYBRCMRLGMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Bromo 4 Ethylsulfinyl Benzene
Directed Oxidation Routes from Corresponding Thioethers
The most common and direct approach to 1-Bromo-4-(ethylsulfinyl)benzene is the oxidation of 1-bromo-4-(ethylthio)benzene (B1276720). The primary challenge in this transformation is to prevent overoxidation to the corresponding sulfone. nih.govresearchgate.net Consequently, significant research has focused on developing selective oxidation methodologies.
Chemoselective Oxidation Strategies
The selective conversion of sulfides to sulfoxides requires precise control over the oxidant and reaction conditions to avoid the formation of sulfones. nih.gov Various strategies have been developed, including transition metal-catalyzed, metal-free, and electrochemical approaches.
Transition Metal-Catalyzed Approaches: A variety of transition metal complexes have been shown to effectively catalyze the selective oxidation of sulfides. For instance, manganese porphyrins have been demonstrated as effective molecular electrocatalysts for the selective oxidation of thioethers to sulfoxides, preventing overoxidation. acs.orgorganic-chemistry.org Similarly, zirconium-containing polyoxometalate grafted on graphene oxide has shown high efficiency in the oxidation of methylphenyl sulfide (B99878) to its sulfoxide (B87167) using hydrogen peroxide. nih.gov Other notable catalytic systems include those based on molybdenum, vanadium, titanium, and rhodium. rsc.orgwiley-vch.demdpi.com The choice of metal and ligand is crucial in tuning the reactivity and selectivity of the catalyst.
Metal-Free Approaches: To circumvent the use of potentially toxic or expensive metals, several metal-free oxidation methods have been developed. nih.gov A "green" approach involves the use of hydrogen peroxide in glacial acetic acid, which provides excellent yields of sulfoxides under mild conditions. mdpi.com Another environmentally benign method employs sodium hypochlorite (B82951) pentahydrate in aqueous acetonitrile. organic-chemistry.org The use of N-fluorobenzenesulfonimide (NFSI) as an oxidant offers a rapid and efficient metal-free route to disulfides from thiols, which can be conceptually extended to sulfide oxidation. researchgate.net Photochemical methods using organic dyes or small organic molecules as photoinitiators with oxygen as the terminal oxidant also represent a green and mild approach. rsc.orgrsc.org
Electrochemical Approaches: Electrochemical oxidation offers a clean and controlled method for synthesizing sulfoxides from sulfides. nih.gov This technique utilizes an electric current to drive the oxidation, often with water as the oxygen source. nih.govresearchgate.net By carefully controlling the applied potential and current, high selectivity for the sulfoxide can be achieved. nih.govresearchgate.net For example, selective oxidation to sulfoxides has been reported at a constant current of 5 mA in DMF, while higher currents can lead to the formation of the sulfone. nih.gov The use of mediators, such as sodium chloride, can further enhance selectivity and compatibility with sensitive functional groups. rsc.orgrsc.orgresearchgate.net
| Approach | Key Features | Examples of Reagents/Catalysts | Advantages | Disadvantages |
|---|---|---|---|---|
| Transition Metal-Catalyzed | Utilizes metal complexes to activate the oxidant and control selectivity. | Manganese porphyrins acs.orgorganic-chemistry.org, Zr/SiW12/GO nih.gov, Mo, V, Ti complexes rsc.orgwiley-vch.demdpi.com | High efficiency and selectivity. | Potential for metal contamination, cost, and toxicity. |
| Metal-Free | Avoids the use of transition metals, often employing "green" oxidants. | H2O2/acetic acid mdpi.com, NaClO·5H2O organic-chemistry.org, NFSI researchgate.net, Photochemical methods rsc.orgrsc.org | Environmentally friendly, lower cost. | May require harsher conditions or longer reaction times in some cases. |
| Electrochemical | Uses electricity to drive the oxidation, offering precise control. | Constant current electrolysis nih.gov, Mediated electrolysis (e.g., with NaCl) rsc.orgrsc.orgresearchgate.net | High level of control, clean, avoids stoichiometric chemical oxidants. | Requires specialized equipment. |
Stereoselective Oxidation Methodologies for Enantiopure Sulfoxides
The synthesis of enantiomerically pure sulfoxides is of significant interest, particularly in the pharmaceutical industry. acsgcipr.org This can be achieved through the asymmetric oxidation of prochiral sulfides using chiral catalysts or reagents.
Chiral transition metal complexes are widely employed for this purpose. The Kagan-Miyano oxidation, which utilizes a modified Sharpless reagent (a titanium complex with a chiral diethyl tartrate ligand), is a classic example. acsgcipr.org Vanadium and molybdenum complexes with chiral ligands have also been successfully used to achieve enantioselective sulfoxidation. wiley-vch.de The development of chiral ligands, including those based on sulfoxides themselves, is an active area of research aimed at improving enantioselectivity. nih.govthieme-connect.com Biocatalytic methods, employing enzymes such as monooxygenases, offer another powerful approach to producing chiral sulfoxides with high enantiomeric excess. acsgcipr.orgmdpi.com
Mechanistic Pathways of Controlled Sulfide Oxidation
The controlled oxidation of a sulfide to a sulfoxide generally proceeds through a nucleophilic attack of the sulfur atom on the oxidant. nih.gov For instance, with hydrogen peroxide, the reaction is thought to involve an electrophilic attack of a peroxide oxygen on the sulfur atom. nih.govmdpi.com In transition metal-catalyzed oxidations, the mechanism often involves the formation of a metal-peroxo or metal-oxo species which then transfers an oxygen atom to the sulfide. researchgate.net
Computational studies have provided deeper insights into these mechanisms. For example, density functional theory (DFT) calculations suggest that the permanganate (B83412) oxidation of sulfides proceeds via a 1,3-dipolar cycloaddition to a cyclic intermediate, rather than a direct attack on the sulfur atom. acs.org Understanding these mechanistic details is crucial for the rational design of more efficient and selective catalysts and reaction conditions. researchgate.net
Evaluation of Novel Oxidant Systems and Reaction Condition Optimization
The development of novel and more efficient oxidant systems is a continuous effort in synthetic chemistry. The ideal oxidant should be inexpensive, environmentally benign, and highly selective. Hydrogen peroxide is a popular choice due to its "green" nature, producing only water as a byproduct. wikipedia.org However, its reactivity often needs to be modulated by a catalyst to achieve selective sulfoxidation. mdpi.com
Optimizing reaction conditions such as solvent, temperature, and stoichiometry is critical for maximizing the yield and selectivity of the desired sulfoxide. nih.govresearchgate.net For example, in the oxidation of methyl phenyl sulfide with hydrogen peroxide, glacial acetic acid was found to be the most effective solvent. nih.gov The careful control of the amount of oxidant is paramount to prevent overoxidation to the sulfone. acsgcipr.org The use of flow chemistry and automated screening platforms can facilitate the rapid optimization of these parameters. acs.org
Functional Group Interconversion Pathways for Sulfinyl Moiety Formation
An alternative to the oxidation of thioethers is the direct introduction of the sulfinyl group onto the aromatic ring through functional group interconversion.
Transformations from Sulfonyl or Sulfenyl Precursors
The most direct routes to this compound involve the manipulation of the sulfur oxidation state in precursors that already contain the bromo-substituted aromatic framework. These methods include the oxidation of the corresponding sulfide and the reduction of the analogous sulfone.
Oxidation of 1-Bromo-4-(ethylthio)benzene:
The oxidation of 1-bromo-4-(ethylthio)benzene is a common and effective method for the preparation of this compound. This transformation can be achieved using a variety of oxidizing agents, with careful control of reaction conditions to prevent over-oxidation to the corresponding sulfone, 1-bromo-4-(ethylsulfonyl)benzene.
A widely used and environmentally benign oxidizing agent is hydrogen peroxide (H₂O₂). The reaction is often catalyzed by various metal complexes or proceeds under metal-free conditions. For instance, the oxidation of analogous aryl sulfides to sulfoxides has been successfully carried out using H₂O₂ in the presence of catalysts like manganese complexes. organic-chemistry.org A detailed procedure for a similar compound, (S)-(-)-methyl p-bromophenyl sulfoxide, involves the use of hydrogen peroxide with a chiral vanadium catalyst to achieve high enantioselectivity. nih.gov This suggests that a similar approach could be applied for the synthesis of chiral this compound.
Another approach involves the use of N-bromosuccinimide (NBS) in the presence of a suitable initiator, which can selectively oxidize sulfides to sulfoxides. The reaction mechanism is believed to involve the formation of a bromosulfonium intermediate, which is then hydrolyzed to the sulfoxide.
Table 1: Representative Oxidation Methods for Aryl Sulfides
| Oxidizing Agent | Catalyst/Conditions | Substrate Scope | Key Features |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Vanadyl acetylacetonate (B107027) / Chiral ligand | Aryl alkyl sulfides | Asymmetric oxidation, high enantioselectivity possible. nih.gov |
| Hydrogen Peroxide (H₂O₂) | Manganese catalyst | Aryl alkyl, aryl benzyl, cyclic sulfides | Environmentally friendly, high yields. organic-chemistry.org |
Reduction of 1-Bromo-4-(ethylsulfonyl)benzene:
The reduction of the corresponding sulfone, 1-bromo-4-(ethylsulfonyl)benzene, to the sulfoxide is a less common approach due to the general stability of the sulfone group. The direct reduction of sulfones to sulfoxides is often challenging and can require specific and potent reducing agents. Research into these reductions is ongoing, with some methods showing promise, though they may lack the generality of the oxidation route.
Strategies Involving Sulfinate Anions as Nucleophiles
A powerful method for the formation of the aryl-sulfur bond involves the reaction of an aryl electrophile with a sulfinate anion. In the context of synthesizing this compound, this would typically involve the reaction of a 1,4-dihalobenzene with an ethanesulfinate (B1267084) salt.
Palladium-catalyzed cross-coupling reactions are particularly effective for this transformation. For example, aryl halides can be coupled with sodium or lithium sulfinates in the presence of a palladium catalyst and a suitable ligand. The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the sulfinate anion and subsequent reductive elimination to yield the aryl sulfoxide and regenerate the catalyst. While specific examples for the synthesis of this compound using this method are not prevalent in the literature, the general applicability of this reaction to a wide range of aryl halides and sulfinates suggests its feasibility.
Strategic Incorporation of the Bromine Atom
The introduction of the bromine atom can be achieved either before or after the formation of the ethylsulfinyl group. The choice of strategy depends on the directing effects of the substituents and the desired regioselectivity.
Electrophilic Aromatic Bromination Strategies
Direct bromination of ethyl phenyl sulfoxide offers a potential route to this compound. The sulfinyl group is an ortho-, para-directing deactivator. This means that while the rate of electrophilic aromatic substitution is slower than that of benzene (B151609), the incoming electrophile (Br⁺) will be directed to the positions ortho and para to the sulfinyl group.
Common brominating agents for this type of reaction include bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃), or N-bromosuccinimide (NBS) with a proton source. The regioselectivity of the bromination can be influenced by the reaction conditions, such as the solvent and temperature. Theoretical and experimental studies on the bromination of substituted benzenes have shown that high para-selectivity can often be achieved. mdpi.comresearchgate.net
Table 2: Common Reagents for Electrophilic Aromatic Bromination
| Reagent | Typical Conditions | Selectivity |
|---|---|---|
| Br₂ / FeBr₃ | Inert solvent, dark | Generally a mixture of ortho and para isomers. |
| N-Bromosuccinimide (NBS) | Acetonitrile, room temperature | Often provides good regioselectivity. mdpi.com |
Cross-Coupling Reactions for C-S Bond Formation Utilizing Brominated Substrates
An alternative and highly versatile approach is to start with a pre-brominated aromatic substrate, such as 1,4-dibromobenzene (B42075) or 1-bromo-4-iodobenzene. The carbon-sulfur bond can then be formed via a cross-coupling reaction.
Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose. For instance, 1,4-dibromobenzene can be reacted with ethanethiol (B150549) or its corresponding thiolate in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity. A variety of phosphine-based ligands have been developed for such C-S coupling reactions. This method allows for the late-stage introduction of the ethylthio group, which can then be oxidized to the desired ethylsulfinyl group as described in section 2.2.2.
Halogen Exchange Methodologies
Halogen exchange reactions, such as the Finkelstein reaction, are typically used to convert alkyl halides. While less common for aryl halides, under specific conditions, it is conceivable to replace a different halogen (e.g., iodine) with bromine. For instance, if 1-iodo-4-(ethylsulfinyl)benzene were available, a copper-catalyzed halogen exchange with a bromide source could potentially yield the target compound. However, this is generally a less direct and less favored synthetic route compared to electrophilic bromination or cross-coupling strategies.
Detailed Mechanistic Investigations of Synthetic Pathways
The mechanisms of the key synthetic transformations leading to this compound have been the subject of considerable study.
Mechanism of Sulfide Oxidation: The oxidation of aryl sulfides with hydrogen peroxide is believed to proceed via a nucleophilic attack of the sulfur atom on the peroxide oxygen. In catalyzed reactions, the catalyst activates the peroxide, making it a more potent electrophile. The reaction generally proceeds in a stepwise manner, with the sulfoxide being the intermediate in the oxidation to the sulfone. Careful control of stoichiometry and reaction time is therefore essential to isolate the sulfoxide.
Mechanism of Palladium-Catalyzed C-S Cross-Coupling: The catalytic cycle for the palladium-catalyzed formation of the C-S bond is generally accepted to involve three key steps:
Oxidative Addition: The aryl bromide (Ar-Br) reacts with a low-valent palladium(0) complex to form a palladium(II) intermediate (Ar-Pd-Br).
Transmetalation: The sulfur nucleophile (e.g., ethanethiolate) displaces the bromide on the palladium center to form an aryl-palladium-thiolate complex (Ar-Pd-SEt).
Reductive Elimination: The aryl and ethylthio groups are eliminated from the palladium complex as the final product (Ar-SEt), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The efficiency and selectivity of this process are highly dependent on the nature of the ligands coordinated to the palladium center, which influence the rates of each step in the catalytic cycle.
Elucidation of Reaction Intermediates
The oxidation of the precursor, 1-bromo-4-(ethylthio)benzene, to this compound can proceed through various pathways depending on the oxidant and reaction conditions. The elucidation of the transient species formed during this transformation is crucial for optimizing the synthesis. While direct observation of intermediates for this specific compound is scarce in publicly available literature, mechanistic studies on analogous aryl sulfides provide a framework for understanding the potential intermediates.
One of the key intermediates proposed in the oxidation of aryl sulfides is a sulfur cation radical . In certain enzymatic and chemical oxidations, a one-electron transfer from the sulfur atom of the thioether to the oxidant can occur, generating this highly reactive species. nih.gov Subsequent reaction with an oxygen source would then lead to the formation of the sulfoxide.
Another critical intermediate, particularly in reactions involving peroxides or metal-peroxo species, is a peroxosulfurane-like transition state or intermediate . In this scenario, the sulfur atom of the thioether acts as a nucleophile, attacking an oxygen atom of the oxidant. This can lead to the formation of an unstable intermediate where the sulfur atom is hypervalent, before the departure of a leaving group to yield the sulfoxide.
In metal-catalyzed oxidations, particularly those employing vanadium or titanium complexes, the formation of a metal-sulfide complex is a key initial step. The thioether coordinates to the metal center, which then facilitates the transfer of an oxygen atom from an oxidant like hydrogen peroxide. The nature of the metal-ligand complex significantly influences the stereochemical outcome of the oxidation, which is particularly relevant in the synthesis of chiral sulfoxides.
Computational studies on related aryl sulfides have been instrumental in modeling the geometries and energies of these transient species. Density Functional Theory (DFT) calculations can map the reaction coordinates and identify transition states, providing insights into the most plausible reaction pathways. For instance, calculations can help determine whether the oxygen transfer occurs in a single concerted step or through a multi-step process involving discrete intermediates.
Kinetic and Thermodynamic Considerations in Reaction Control
The selective synthesis of this compound over the corresponding sulfone, 1-bromo-4-(ethylsulfonyl)benzene, is a classic example of the competition between kinetic and thermodynamic control. The oxidation of the sulfide to the sulfoxide is the first step, and further oxidation of the sulfoxide leads to the sulfone.
The kinetic product is the one that is formed faster, typically having a lower activation energy barrier. In many sulfide oxidation reactions, the sulfoxide is the kinetic product. The thermodynamic product is the more stable product, which in this case is the sulfone, as it represents a higher oxidation state of sulfur.
Several factors can be manipulated to favor the kinetic product (the sulfoxide):
Reaction Temperature: Lower temperatures generally favor the kinetic product. nih.gov At lower temperatures, the reacting molecules have less energy to overcome the higher activation barrier required for the formation of the more stable thermodynamic product.
Reaction Time: Shorter reaction times can also favor the kinetic product. If the reaction is stopped before it reaches equilibrium, the product mixture will be enriched in the faster-forming product.
Choice of Oxidant: The reactivity of the oxidizing agent plays a crucial role. Milder oxidants are more likely to selectively produce the sulfoxide, while stronger oxidants will more readily oxidize the sulfide all the way to the sulfone.
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the rates of both oxidation steps differently, thereby affecting the product ratio. researchgate.net
Catalyst Systems: In catalytic oxidations, the choice of catalyst and ligands can be tailored to selectively catalyze the first oxidation step while having a lower activity for the second oxidation step. For instance, certain vanadium-salan complexes have been shown to be effective for the asymmetric oxidation of sulfides to sulfoxides, where the catalyst system can also be involved in a kinetic resolution of the racemic sulfoxide. nih.govacs.org
The interplay of these factors is critical for achieving high selectivity. For example, a study on the switchable synthesis of aryl sulfones and sulfoxides demonstrated that by simply changing the reaction temperature and solvent, the reaction could be directed towards either the sulfoxide or the sulfone. nih.govresearchgate.net
Below is an illustrative data table showing how reaction conditions can influence the product distribution in a hypothetical oxidation of an aryl sulfide, based on general principles of kinetic and thermodynamic control.
| Entry | Temperature (°C) | Reaction Time (h) | Oxidant | Product Ratio (Sulfoxide:Sulfone) | Control |
| 1 | 0 | 1 | Mild | 95:5 | Kinetic |
| 2 | 25 | 1 | Mild | 80:20 | Mixed |
| 3 | 25 | 24 | Mild | 30:70 | Thermodynamic |
| 4 | 25 | 1 | Strong | 10:90 | Thermodynamic |
This table demonstrates that low temperatures and short reaction times with a mild oxidant favor the formation of the sulfoxide (kinetic control). In contrast, higher temperatures, longer reaction times, or the use of a strong oxidant lead to the predominance of the more stable sulfone (thermodynamic control).
Reactivity and Mechanistic Transformations of 1 Bromo 4 Ethylsulfinyl Benzene
Reactivity at the Bromine Center
The carbon-bromine bond on the aromatic ring is a key site for reactions that form new carbon-carbon and carbon-heteroatom bonds. The presence of the electron-withdrawing ethylsulfinyl group para to the bromine atom significantly influences the reactivity of this position.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (NAS) is a critical reaction pathway for 1-bromo-4-(ethylsulfinyl)benzene. Unlike nucleophilic substitution reactions at sp³-hybridized carbon centers (SN1 and SN2), NAS on an aryl halide like this proceeds via a different mechanism, typically the SNAr (addition-elimination) pathway. libretexts.orgyoutube.com
The SNAr mechanism is initiated by the attack of a nucleophile on the carbon atom bearing the bromine. libretexts.org This step is generally slow as it disrupts the aromaticity of the benzene (B151609) ring, leading to the formation of a high-energy carbanionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The presence of a strong electron-withdrawing group on the aromatic ring is crucial for stabilizing this intermediate and accelerating the reaction. masterorganicchemistry.com
In this compound, the ethylsulfinyl group (-SOCH₂CH₃) acts as a potent electron-withdrawing group. Its position para to the bromine atom is optimal for stabilizing the negative charge of the Meisenheimer complex through resonance. The negative charge can be delocalized from the aromatic ring onto the oxygen atom of the sulfinyl group. libretexts.org This stabilization lowers the activation energy of the initial nucleophilic attack, making the reaction more favorable compared to unsubstituted bromobenzene (B47551). libretexts.org
The second step of the mechanism is the rapid elimination of the bromide leaving group, which restores the aromaticity of the ring and yields the final substitution product. libretexts.org A wide range of nucleophiles, such as alkoxides, amines, and thiolates, can displace the bromide under these conditions.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Buchwald-Hartwig)
The bromine atom of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The catalytic cycle generally involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org For a substrate like this compound, typical conditions would involve a palladium source like Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine (B1218219) ligand, and a base such as K₂CO₃ or Cs₂CO₃. utrgv.eduresearchgate.net The ethylsulfinyl group is generally well-tolerated under these conditions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd-catalyst II (1 mol%) | - | K₂CO₃ | Water/TBAB | 60 | 95 | researchgate.net |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | 80 | High | researchgate.net |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 100 | 95 | nih.gov |
Negishi Coupling: The Negishi coupling reaction pairs the aryl bromide with an organozinc reagent. youtube.comyoutube.com This method is known for its high functional group tolerance and reactivity. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation with the organozinc compound, and reductive elimination. youtube.com Palladium catalysts, often with bulky, electron-rich phosphine ligands like CPhos, are effective in promoting this transformation. nih.gov The reaction can be used to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. nih.govrsc.org
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex, typically with a sterically hindered phosphine ligand (e.g., XPhos, BINAP), and requires a strong base like sodium tert-butoxide (NaOtBu). wikipedia.orgnih.govresearchgate.net The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally reductive elimination to give the arylamine product. wikipedia.org This method has largely replaced older, harsher techniques for synthesizing aryl amines. wikipedia.org
Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | 80 | nih.gov |
| Pd(OAc)₂ | XPhos, RuPhos, SPhos | Cs₂CO₃, t-BuOLi | Toluene, Dioxane | RT - 110 | nih.gov |
| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene | 100 | nih.gov |
Radical Reactions Involving Aryl Bromide Moieties
While less common than ionic pathways, the carbon-bromine bond can undergo homolytic cleavage to participate in radical reactions. This can be initiated by radical initiators, light, or high temperatures. The resulting aryl radical is a highly reactive intermediate that can participate in various transformations. Recent studies have shown that sulfoxides can act as precursors to alkyl radicals under visible light irradiation, suggesting the potential for complex radical cascades involving the sulfoxide (B87167) moiety. chemrxiv.org Furthermore, intramolecular radical displacement reactions involving aryl sulfoxides have been reported, indicating that the sulfinyl group can be directly involved in radical processes. rsc.org For this compound, a radical pathway could lead to the formation of a 4-(ethylsulfinyl)phenyl radical, which could then be trapped by a radical scavenger or participate in a chain reaction. rsc.org
Reactivity of the Sulfinyl Group
The ethylsulfinyl group is a versatile functional group that can undergo both oxidation and reduction at the sulfur atom.
Selective Oxidation to Sulfonyl Derivatives: Process Control and Yield Optimization
The sulfinyl group of this compound can be selectively oxidized to the corresponding sulfonyl group (-SO₂CH₂CH₃), yielding 1-bromo-4-(ethylsulfonyl)benzene. This transformation is significant as sulfones are important structural motifs in many biologically active molecules and materials. acs.orgsigmaaldrich.com
Controlling the oxidation is key, as over-oxidation or side reactions can occur. A variety of oxidizing agents can be employed, with hydrogen peroxide (H₂O₂) being a common "green" oxidant. mdpi.comcdmf.org.br The selectivity of the oxidation of a sulfide (B99878) to either a sulfoxide or a sulfone can often be controlled by the reaction conditions, such as temperature, solvent, and the stoichiometry of the oxidant. mdpi.comacs.org For instance, oxidizing a sulfide to a sulfone typically requires more forcing conditions (higher temperature, excess oxidant) than oxidizing it to a sulfoxide. mdpi.com
Metal-based catalysts, such as those containing tungsten or molybdenum, can facilitate this transformation with high selectivity and efficiency. mdpi.comcdmf.org.br Process optimization involves carefully selecting the catalyst and adjusting parameters to maximize the yield of the desired sulfone while minimizing the formation of byproducts. For example, studies have shown that increasing the reaction temperature and the molar ratio of H₂O₂ can drive the reaction to completion, converting the sulfoxide to the sulfone in high yield. mdpi.com
Table 3: Conditions for the Selective Oxidation of Sulfides/Sulfoxides to Sulfones
| Substrate | Oxidant | Catalyst / Additive | Solvent | Temperature (°C) | Result | Reference |
| Thioanisole | 30% H₂O₂ (300 mol%) | PAMAM-G1-PMo | Methanol | 40 | >99% yield (Sulfone) | mdpi.com |
| Thioanisole | 30% H₂O₂ | α-Ag₂WO₄ | Acetonitrile | RT | Quantitative yield (Sulfone) | cdmf.org.br |
| Aryl Trifluoromethyl Sulfides | 30% H₂O₂ (excess) | Trifluoroacetic Acid | - | RT | Further oxidation to sulfone | rsc.org |
Reduction to Sulfides
The ethylsulfinyl group can be reduced back to the corresponding ethylthio group, affording 1-bromo-4-(ethylthio)benzene (B1276720). This deoxygenation is a valuable transformation in organic synthesis. A variety of reducing systems have been developed for this purpose.
Modern methods often employ catalytic systems that are more efficient and chemoselective than classical stoichiometric reagents. For example, a commercially available manganese complex, MnBr(CO)₅, in combination with a silane (B1218182) reducing agent like PhSiH₃, has been shown to effectively reduce a wide range of aromatic and aliphatic sulfoxides to their corresponding sulfides in high yields and short reaction times. rsc.org This system is notable for its use of an earth-abundant metal and its chemoselectivity, as it does not reduce other functional groups like amides or nitriles. rsc.org
Other effective reagent systems for sulfoxide reduction include triflic anhydride (B1165640) with potassium iodide, and thionyl chloride (SOCl₂) with triphenylphosphine (B44618) (Ph₃P). organic-chemistry.org These methods offer mild conditions and high tolerance for other functional groups within the molecule. organic-chemistry.org
Table 4: Reagent Systems for the Reduction of Sulfoxides to Sulfides
| Reagent System | Solvent | Temperature | Key Features | Reference |
| MnBr(CO)₅ / PhSiH₃ | Toluene | Reflux | Fast, chemoselective, uses earth-abundant metal | rsc.org |
| Triflic anhydride / KI | Acetonitrile | Room Temp | Chemoselective, tolerates various functional groups | organic-chemistry.org |
| SOCl₂ / Ph₃P | THF | Room Temp | Mild conditions, excellent yields | organic-chemistry.org |
| NaBH₄ / I₂ | THF | - | Chemoselective, tolerates esters and nitriles | organic-chemistry.org |
Pericyclic Reactions and Rearrangements Involving the Sulfinyl Moiety
The sulfoxide group in aryl sulfoxides is not merely a spectator; it can actively participate in sophisticated rearrangements, particularly sigmatropic shifts, which involve the concerted reorganization of electrons.
For aryl sulfoxides like this compound, these rearrangements typically require initial activation of the sulfoxide. Treatment with an electrophilic reagent, such as trifluoromethanesulfonic anhydride (Tf₂O), converts the sulfoxide into a more reactive sulfonium (B1226848) species. This intermediate is then susceptible to intramolecular reactions. thieme-connect.comresearchgate.net
One prominent example is the wikipedia.orgwikipedia.org-sigmatropic rearrangement. Following activation, the sulfonium intermediate can react with a nucleophile to form a new species that, upon deprotonation, creates a ketenimine sulfonium intermediate. This intermediate readily undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, resulting in the functionalization of the ortho-position of the benzene ring and a concomitant reduction of the sulfoxide to a sulfide. thieme-connect.com
In a similar vein, thieme-connect.comthieme-connect.com-sigmatropic rearrangements can occur, leading to functionalization at the para-position. thieme-connect.comnih.gov However, in the case of this compound, the para-position is already occupied by the bromine atom. This makes the wikipedia.orgwikipedia.org-rearrangement pathway to the ortho-position the more likely pericyclic outcome for this specific substrate. These reactions showcase the sulfinyl group's ability to facilitate complex bond formations through well-defined, concerted mechanistic pathways. thieme-connect.com
Ligand Properties and Coordination Chemistry in Metal-Catalyzed Processes
The sulfinyl group is a versatile ligand in transition metal catalysis. Containing both a sulfur and an oxygen atom as potential donor sites, it can coordinate to metal centers and direct the reactivity of the molecule with high regioselectivity. wikipedia.orgresearchgate.net Sulfoxides, particularly aryl sulfoxides, have emerged as powerful directing groups for the C−H activation of arenes. researchgate.netresearchgate.net
In processes catalyzed by metals like palladium (Pd) or rhodium (Rh), the oxygen atom of the sulfinyl group in this compound can coordinate to the metal center. This brings the catalyst into close proximity to the C−H bonds at the ortho-positions of the benzene ring, facilitating their cleavage and subsequent functionalization. researchgate.netthieme-connect.de This directed C−H activation enables reactions such as olefination, arylation, and iodination to occur specifically at the positions adjacent to the sulfoxide-bearing carbon. researchgate.net
The coordination can be described by the formation of a metallacycle intermediate, where the metal is part of a ring structure that includes the sulfoxide and the ortho-carbon. researchgate.net The ambidentate nature of the sulfoxide ligand is crucial; it can bind through either the sulfur or oxygen atom, depending on the electronic properties of the metal center. wikipedia.org This coordinating ability makes the sulfinyl group a "traceless" directing group, as it can be easily removed or converted into other functional groups after guiding the desired transformation. researchgate.net
Transformations of the Ethyl Moiety
The ethyl group attached to the sulfoxide is also a site of significant reactivity, particularly at the carbon atom directly bonded to the sulfur.
Functionalization at the α-Carbon Adjacent to Sulfur
The protons on the α-carbon (the -CH₂- group) of the ethyl moiety are acidic due to the electron-withdrawing nature of the adjacent sulfinyl group. britannica.com This acidity allows for deprotonation by strong bases, such as sodium hydride or lithium diisopropylamide (LDA), to generate a stabilized carbanion. This nucleophilic carbon can then react with a variety of electrophiles, enabling the introduction of new functional groups.
A classic and powerful transformation involving the α-carbon is the Pummerer rearrangement . This reaction occurs when an alkyl sulfoxide is treated with an activating agent, typically an acid anhydride like acetic anhydride (Ac₂O). wikipedia.orgorganicreactions.org For this compound, the reaction proceeds through the acylation of the sulfoxide oxygen, followed by elimination to form a thionium (B1214772) ion intermediate. Subsequent attack by the acetate (B1210297) nucleophile at the α-carbon results in the formation of an α-acyloxy thioether. wikipedia.org This reaction effectively oxidizes the α-carbon while reducing the sulfoxide to a sulfide. organicreactions.org
Intermolecular versions of the Pummerer reaction have also been developed, where the thionium ion is trapped by external nucleophiles, leading to C-C bond formation at the α-position. rsc.org
Table 1: Key Transformations at the α-Carbon of this compound
| Reaction Type | Reagents | Product Type | Ref. |
| α-Deprotonation/Alkylation | 1. Strong Base (e.g., LDA) 2. Electrophile (e.g., R-X) | α-Substituted Aryl Ethyl Sulfoxide | britannica.com |
| Pummerer Rearrangement | Acetic Anhydride (Ac₂O) | 1-Bromo-4-((1-acetoxyethyl)thio)benzene | wikipedia.orgorganicreactions.org |
| Intermolecular Pummerer | Activating Agent, External C-Nucleophile | α-C-C Coupled Product | rsc.org |
Alkyl Chain Elaboration and Derivatization
Building upon the reactivity of the α-carbon, the ethyl chain can be further elaborated. The α-lithiation strategy is particularly versatile. Once the carbanion is formed by deprotonation, it can participate in a wide array of carbon-carbon bond-forming reactions.
For instance, reaction of the α-lithiated species with aldehydes or ketones yields β-hydroxy sulfoxides. Subsequent reactions can then be performed to modify or remove the sulfoxide and hydroxyl groups. Similarly, reaction with alkyl halides can extend the carbon chain, transforming the ethyl group into a longer alkyl chain. This provides a pathway to a variety of derivatives where the core 1-bromo-4-(sulfinyl)phenyl scaffold is maintained while the side chain is systematically altered.
Multifunctional Reactivity and Chemoselectivity in Complex Transformations
The presence of multiple reactive sites on this compound—the C-Br bond, the ortho C-H bonds, the sulfinyl group, and the α-protons—means that chemoselectivity is a critical consideration in its synthetic applications.
Competitive Reaction Pathway Analysis
When this compound is subjected to a given set of reaction conditions, several pathways may compete. The outcome is determined by factors such as the nature of the catalyst, the reagents, and the reaction temperature.
Competition in Metal-Catalyzed Reactions: In palladium-catalyzed cross-coupling reactions, a primary competition exists between:
Oxidative addition into the C-Br bond, which is a classic pathway for reactions like Suzuki, Heck, or Sonogashira coupling.
C-H activation at the ortho-position, directed by the sulfinyl group. researchgate.net
The choice of palladium catalyst, ligands, and additives can steer the reaction toward one pathway over the other. For example, a ligand that promotes C-H activation might favor ortho-functionalization, while standard cross-coupling conditions might favor reaction at the C-Br bond. It is also possible to design sequential reactions that exploit both reactive sites.
Competition under Electrophilic/Acidic Conditions: When treated with an electrophilic activator like Tf₂O, the molecule can undergo either:
A Pummerer-type reaction involving the α-protons of the ethyl group. wikipedia.orgorganicreactions.org
An interrupted Pummerer/sigmatropic rearrangement sequence involving the aromatic ring. thieme-connect.comresearchgate.net
The reaction conditions, including temperature and the nature of any added nucleophiles, will dictate the favored pathway. For example, the Pummerer reaction is a common outcome with acetic anhydride, while stronger electrophiles like Tf₂O are often used to initiate the sigmatropic rearrangements that functionalize the aromatic ring. thieme-connect.comwikipedia.org This competition highlights the tunable reactivity of the molecule, allowing for selective functionalization at different positions based on carefully chosen synthetic methods.
Design and Implementation of Cascade and Domino Reactions
Cascade and domino reactions are highly efficient synthetic strategies that involve two or more bond-forming transformations in a single operation without the isolation of intermediates. For this compound, the design of such reactions would likely focus on the interplay between the reactivity of the aryl bromide and the sulfoxide functional group.
Hypothetical Cascade Reaction Involving C-C and C-S Bond Formation:
A plausible cascade sequence could be initiated by a palladium-catalyzed cross-coupling reaction at the C-Br bond, followed by a transformation involving the ethylsulfinyl group. For instance, a Heck reaction with an appropriate vinyl partner could be envisioned as the first step.
Table 1: Hypothetical Heck Reaction of this compound
| Entry | Vinyl Partner | Catalyst | Base | Solvent | Product |
| 1 | Ethyl acrylate | Pd(OAc)₂/PPh₃ | Et₃N | DMF | Ethyl (E)-3-(4-(ethylsulfinyl)phenyl)acrylate |
| 2 | Styrene | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | (E)-1-(Ethylsulfinyl)-4-styrylbenzene |
Following the initial C-C bond formation, a subsequent reaction could be triggered. For example, if the vinyl partner contains a suitable functional group, an intramolecular cyclization could occur.
Domino Reactions Leveraging the Sulfoxide Moiety:
The ethylsulfinyl group itself can participate in or direct subsequent reactions. The Pummerer rearrangement, a classic reaction of sulfoxides, could be incorporated into a domino sequence. For example, treatment of this compound with a strong acid anhydride could generate a reactive intermediate that is then trapped by an intramolecular or intermolecular nucleophile.
Another potential domino reaction could involve an initial modification of the sulfoxide, for instance, a reduction to the corresponding thioether, followed by a subsequent reaction at the sulfur atom or the aromatic ring.
Table 2: Potential Domino Reaction Sequences
| Sequence | Step 1 | Reagent 1 | Step 2 | Reagent 2 | Final Product Class |
| A | Heck Vinylation | Vinyl Ketone | Intramolecular Michael Addition | Base | Fused Bicyclic Ketones |
| B | Pummerer Reaction | Acetic Anhydride | Nucleophilic Substitution | Alcohol | α-Alkoxy Thioethers |
| C | Reduction | PPh₃/I₂ | Thioether Alkylation | Alkyl Halide | Sulfonium Salts |
It is important to note that these proposed reaction schemes are hypothetical and based on the known reactivity of related functional groups. The successful implementation of such cascade or domino reactions would require careful optimization of reaction conditions, including the choice of catalyst, solvent, base, and temperature, to control the chemoselectivity and achieve the desired transformations in a sequential and efficient manner. Further experimental investigation is necessary to validate these synthetic strategies for this compound.
Advanced Spectroscopic and Structural Elucidation of 1 Bromo 4 Ethylsulfinyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy provides a detailed map of the atomic framework of a molecule. For 1-Bromo-4-(ethylsulfinyl)benzene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is essential for a complete structural assignment.
The oxidation of the sulfide (B99878) in 1-bromo-4-(ethylthio)benzene (B1276720) to the corresponding sulfoxide (B87167) results in predictable changes in the NMR spectra due to the electron-withdrawing and anisotropic effects of the sulfinyl group.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the ethyl and aromatic protons. The aromatic region will display a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring, appearing as two sets of doublets. The protons ortho to the electron-withdrawing ethylsulfinyl group (H-3/H-5) are anticipated to be downfield compared to the protons ortho to the bromine atom (H-2/H-6). The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), with the methylene protons being significantly deshielded due to their proximity to the stereogenic sulfur center. In chiral, non-racemic samples, the methylene protons can become diastereotopic and may appear as a more complex multiplet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The oxidation of a sulfide to a sulfoxide generally causes a downfield shift for the α-carbon and a smaller upfield shift for the β-carbon. nih.gov Therefore, the methylene carbon (α to the SO group) in this compound is expected to be significantly downfield compared to its sulfide precursor. The aromatic carbons will show four distinct signals for the 1,4-disubstituted pattern. The carbon atom attached to the bromine (C-1) and the carbon attached to the ethylsulfinyl group (C-4) can be identified by their lower intensity and the influence of the respective substituents.
Predicted ¹H and ¹³C NMR Data: The following tables outline the predicted chemical shifts for this compound, based on established substituent effects and data from analogous compounds. nih.govnih.gov
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 | ~7.65 | d | ~8.5 |
| H-3, H-5 | ~7.75 | d | ~8.5 |
| -S(O)CH ₂CH₃ | ~2.90 | q | ~7.5 |
| -S(O)CH₂CH ₃ | ~1.25 | t | ~7.5 |
| Predicted values are for a CDCl₃ solvent. |
| Carbon Assignment | Predicted δ (ppm) |
| C-1 (C-Br) | ~125 |
| C-2, C-6 | ~132 |
| C-3, C-5 | ~125 |
| C-4 (C-SO) | ~145 |
| -S(O)C H₂CH₃ | ~55 |
| -S(O)CH₂C H₃ | ~7 |
| Predicted values are for a CDCl₃ solvent. |
2D NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This homonuclear experiment highlights ¹H-¹H spin-spin coupling networks. For this compound, a COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also show a correlation between the two aromatic doublets (H-2/H-6 and H-3/H-5), confirming their ortho relationship. sdsu.eduemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. youtube.com An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal: the aromatic protons H-2/H-6 and H-3/H-5 to their respective carbons, the methylene protons to the methylene carbon, and the methyl protons to the methyl carbon. This is invaluable for unambiguous assignment of the aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between ¹H and ¹³C atoms, which is key for piecing together the molecular skeleton. youtube.com Key expected HMBC correlations include:
Correlations from the methylene protons (-CH₂-) to the aromatic carbon C-4 and the methyl carbon.
Correlations from the aromatic protons H-3/H-5 to carbons C-1 and C-4.
Correlations from the aromatic protons H-2/H-6 to carbon C-4.
These 2D techniques, used in concert, provide an irrefutable confirmation of the molecular structure.
The sulfoxide group is inherently chiral due to the lone pair of electrons on the sulfur atom, making the sulfur a stereocenter when its two substituents are different, as is the case here. wikipedia.org This has important stereochemical implications.
The methylene protons of the ethyl group are diastereotopic because of their proximity to the chiral sulfur center. In a chiral environment (e.g., using a chiral solvent or in a non-racemic sample), these protons are expected to be chemically non-equivalent and should, in principle, give rise to separate multiplets rather than a simple quartet.
Conformational analysis investigates the preferred spatial arrangement of the atoms. The rotation around the C4-S bond is a key conformational feature. Low-temperature NMR studies can provide insight into the rotational barriers and the populations of different conformers. The chemical shifts of the aromatic protons, particularly H-3 and H-5, would be sensitive to the orientation of the S=O bond relative to the benzene ring. Computational modeling combined with experimental NMR data can help elucidate the most stable conformations. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis
The FT-IR and Raman spectra of this compound are expected to be rich in information. The most characteristic vibration is that of the sulfinyl group.
S=O Stretch: The S=O stretching vibration is the most prominent and diagnostic band for sulfoxides. It is typically strong in the FT-IR spectrum and appears in the region of 950-1150 cm⁻¹. researchgate.net Its exact position is sensitive to the electronic environment; for aryl sulfoxides, it is generally found around 1040-1060 cm⁻¹. Hydrogen bonding can cause a significant shift to a lower wavenumber. nih.gov
Aromatic C-H Stretch: These vibrations appear above 3000 cm⁻¹.
Aliphatic C-H Stretch: The stretching vibrations of the ethyl group's C-H bonds are expected in the 2850-3000 cm⁻¹ region.
C=C Aromatic Ring Stretches: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
C-Br Stretch: The stretching vibration for the C-Br bond is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.
Expected Vibrational Band Assignments:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum | Intensity |
| Aromatic C-H Stretch | 3100-3050 | FT-IR, Raman | Medium-Weak |
| Aliphatic C-H Stretch | 2980-2870 | FT-IR, Raman | Medium |
| C=C Aromatic Stretch | 1580, 1470 | FT-IR, Raman | Medium-Strong |
| S=O Stretch | ~1050 | FT-IR | Strong |
| C-S Stretch | 750-650 | FT-IR, Raman | Medium-Weak |
| C-Br Stretch | 650-500 | FT-IR, Raman | Medium-Strong |
| Predicted values based on data for analogous compounds. nist.govresearchgate.net |
Just as with NMR, vibrational spectroscopy can offer clues about the conformational preferences of this compound. The position and shape of the S=O stretching band can be influenced by the molecular conformation, as different spatial arrangements can affect the bond's dipole moment and polarizability. nih.gov In cases where multiple stable conformers exist in equilibrium, it is sometimes possible to observe distinct vibrational bands for each conformer, particularly in low-temperature studies. Comparing experimentally obtained spectra with spectra calculated for different conformers using Density Functional Theory (DFT) can help identify the most likely conformation in the solid state or in solution.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry serves as a fundamental tool for determining the molecular weight and probing the structural integrity of this compound. Through ionization and subsequent analysis of mass-to-charge ratios, both high-resolution and tandem mass spectrometry provide distinct and complementary information.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, with the molecular formula C₈H₉BrOS, HRMS can distinguish its exact mass from other potential compounds that may have the same nominal mass.
The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O, and ³²S). This precise mass measurement is a critical step in the structural confirmation of newly synthesized or isolated batches of the compound, ensuring the correct atomic makeup.
Table 1: Elemental Composition and Exact Mass of this compound
| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon | 8 | 12.000000 | 96.000000 |
| Hydrogen | 9 | 1.007825 | 9.070425 |
| Bromine | 1 | 78.918337 | 78.918337 |
| Oxygen | 1 | 15.994915 | 15.994915 |
| Sulfur | 1 | 31.972071 | 31.972071 |
| Total | | Theoretical Monoisotopic Mass | 231.956748 |
This interactive table allows for sorting and filtering of elemental data.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) provides deeper structural insight by inducing fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not widely published, a fragmentation pathway can be predicted based on the known chemical behavior of alkyl aryl sulfoxides and brominated aromatic compounds.
The primary fragmentation events are expected to occur at the relatively weak C-S and S-O bonds. Key predicted fragmentation steps include:
Loss of the ethyl group (•C₂H₅): Cleavage of the sulfur-ethyl bond.
Loss of ethylene (B1197577) (C₂H₄): Through a McLafferty-type rearrangement, leading to a sulfenic acid intermediate.
Cleavage of the C-S bond: Resulting in fragments corresponding to the bromophenyl group and the ethylsulfinyl moiety.
Loss of the sulfinyl group (•SOCH₂CH₃): Generating a bromophenyl radical cation.
Table 2: Predicted MS/MS Fragmentation of this compound
| Precursor m/z (⁷⁹Br) | Fragment m/z (⁷⁹Br) | Proposed Lost Neutral | Proposed Fragment Structure |
|---|---|---|---|
| 231.96 | 202.93 | •C₂H₅ | [C₆H₄BrSO]⁺ |
| 231.96 | 170.93 | C₂H₄ + •OH | [C₆H₄BrS]⁺ |
| 231.96 | 154.95 | •SOCH₂CH₃ | [C₆H₅Br]⁺• |
This interactive table outlines the most probable fragmentation pathways.
X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and the packing of molecules within the crystal lattice. Although a specific crystal structure for this compound is not publicly documented, analysis of closely related structures, such as 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, allows for a reasoned discussion of its expected structural features. researchgate.net
Molecular Geometry, Bond Lengths, and Bond Angles Analysis
The molecular geometry of this compound is defined by the spatial arrangement of its constituent parts: the brominated phenyl ring and the ethylsulfinyl group. The sulfur atom in the sulfoxide group is chiral and possesses a trigonal pyramidal geometry, with the sulfur atom at the apex and the oxygen, phenyl carbon, and ethyl carbon forming the base.
The bond lengths and angles are influenced by the hybridization of the atoms and steric and electronic effects. The C-Br bond, C-S bonds, and S-O bond are of particular interest. The S=O bond is expected to be short and highly polarized, while the C(aryl)-S bond will be shorter than the C(ethyl)-S bond due to the sp² hybridization of the aromatic carbon.
Table 3: Typical Bond Lengths and Angles for Key Functional Groups
| Bond/Angle | Type | Expected Value |
|---|---|---|
| C-Br | Bond Length | ~1.90 Å |
| C(aryl)-S | Bond Length | ~1.78 Å |
| C(ethyl)-S | Bond Length | ~1.82 Å |
| S=O | Bond Length | ~1.50 Å |
| C-S-C | Bond Angle | ~100-105° |
This interactive table provides expected values for key geometric parameters based on analogous structures.
Intermolecular Interactions and Supramolecular Architecture Characterization
The solid-state packing, or supramolecular architecture, of this compound is governed by a network of non-covalent intermolecular interactions. These interactions dictate the physical properties of the crystalline material. Based on the functional groups present, several key interactions are anticipated:
Halogen Bonding: The electrophilic region on the bromine atom (σ-hole) can act as a Lewis acid, forming a C−Br···O=S halogen bond with the lone pair of electrons on the sulfoxide oxygen of a neighboring molecule. This type of interaction is a strong directional force in crystal engineering. The Br···O distance observed in the related compound 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene is 3.286 Å, suggesting a similar interaction is highly probable here. researchgate.net
Hydrogen Bonding: Weak C−H···O hydrogen bonds are expected between the aromatic and ethyl protons and the highly electronegative sulfoxide oxygen atom.
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the planes of the rings align in either a parallel-displaced or T-shaped arrangement to maximize attractive forces.
These combined interactions create a stable, three-dimensional crystalline lattice.
Advanced Spectroscopic Probes for Dynamic and In-situ Studies
While standard spectroscopic methods provide a static picture of the molecule, advanced probes can offer insights into its dynamic behavior and formation. For this compound, techniques such as variable-temperature Nuclear Magnetic Resonance (VT-NMR) could be employed. VT-NMR would be valuable for studying the conformational dynamics, such as the rotational barrier around the C(aryl)-S bond or the potential for pyramidal inversion at the chiral sulfur center.
Furthermore, in-situ spectroscopic techniques like ReactIR (FTIR) or Raman spectroscopy could be used to monitor the synthesis of this compound in real-time. For instance, one could follow the oxidation of the precursor, 1-bromo-4-(ethylthio)benzene, by observing the appearance and growth of the characteristic S=O stretching frequency (typically around 1050 cm⁻¹) as the reaction proceeds. This would provide valuable kinetic and mechanistic data for optimizing the synthesis of the target compound.
Theoretical and Computational Chemistry Studies of 1 Bromo 4 Ethylsulfinyl Benzene
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are powerful tools for predicting the properties of molecules. Methods like Density Functional Theory (DFT) are frequently employed to determine molecular structure, energy, and electronic properties with a good balance of accuracy and computational cost.
Electronic Structure and Bonding Analysis (e.g., HOMO-LUMO)
The electronic structure of a molecule is fundamental to its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability.
For aromatic compounds like 1-bromo-4-(ethylsulfinyl)benzene, the HOMO and LUMO are typically π-type orbitals associated with the benzene (B151609) ring. The substituents on the ring, in this case, a bromine atom and an ethylsulfinyl group, significantly influence the energies of these orbitals. Both bromine and the ethylsulfinyl group are generally considered to be electron-withdrawing groups, which would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene.
To illustrate this, we can examine computational data for the simpler molecule, bromobenzene (B47551). DFT calculations show how the presence of the bromine atom affects the electronic properties. worldscientific.com The ethylsulfinyl group in this compound would further modulate these properties.
Illustrative Data for Substituted Benzenes
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzene | -6.75 | -1.15 | 5.60 |
| Bromobenzene | -6.89 | -1.32 | 5.57 |
| Nitrobenzene | -7.45 | -2.58 | 4.87 |
This table presents representative data for benzene and substituted benzenes to illustrate electronic effects. The values are conceptual and may vary with the computational method used.
The HOMO-LUMO gap provides insight into the reactivity of the molecule. A smaller gap generally suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. sciensage.info
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the key flexible bond is the C-S bond of the ethylsulfinyl group. Rotation around this bond, as well as the C-C bond of the ethyl group, will lead to various conformers with different energies.
A study on related 2-ethylsulfinyl-(4'-substituted)-phenylacetates using DFT calculations indicated the presence of multiple stable gauche conformers in the gas phase. It is reasonable to expect that this compound also possesses a complex conformational landscape with several low-energy structures. The relative energies of these conformers would be determined by a balance of steric and electronic interactions. The most stable conformer would be the one that minimizes steric hindrance and maximizes favorable electronic interactions.
The study of the energy landscape helps in understanding which conformations are most likely to be present at a given temperature and which conformations are likely to be involved in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. sciensage.infowalisongo.ac.id The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are electron-rich and susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are electron-poor and susceptible to nucleophilic attack.
For this compound, the MEP map would be expected to show a region of negative potential around the oxygen atom of the sulfinyl group, making it a likely site for interaction with electrophiles or hydrogen bond donors. The bromine atom, due to the "σ-hole" phenomenon, can exhibit a region of positive potential along the C-Br bond axis, making it a potential site for halogen bonding. walisongo.ac.id The aromatic ring itself will have a complex potential distribution influenced by both the bromine and the ethylsulfinyl substituents.
Illustrative MEP Map Interpretation for a Substituted Bromobenzene
An MEP map of a molecule like bromobenzene shows negative potential above and below the plane of the aromatic ring, characteristic of π-systems, and a region of positive potential on the hydrogen atoms. walisongo.ac.id For this compound, the strongly electronegative oxygen of the sulfinyl group would create a significant region of negative potential, likely the most reactive site for electrophiles.
Reaction Mechanism Elucidation via Computational Modeling
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating the energy barriers associated with them.
Transition State Characterization and Reaction Pathway Mapping
A common reaction for aryl halides like this compound is the Ullmann coupling, a copper-catalyzed reaction that forms carbon-carbon or carbon-heteroatom bonds. mdpi.comnih.gov Computational studies of the Ullmann reaction have been crucial in elucidating its mechanism. acs.orgresearchgate.net
These studies typically involve:
Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and products.
Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the transition state. This is a critical step as the energy of the transition state determines the activation energy of the reaction.
Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the reactants and products to ensure the located transition state connects the correct species.
For a reaction involving this compound, computational modeling could be used to explore different proposed mechanisms, such as oxidative addition/reductive elimination or single-electron transfer (SET) pathways. researchgate.net
Energetic Profiles of Chemical Transformations
By calculating the energies of the reactants, intermediates, transition states, and products, an energetic profile (or reaction coordinate diagram) can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and kinetics.
For example, in a computational study of an Ullmann-type N-arylation, the activation energy for the haloarene activation was identified as the rate-limiting step. mdpi.com The energetic profile would show the relative free energies of all species involved in the catalytic cycle. A similar approach could be applied to predict the reactivity of this compound in various chemical transformations.
Illustrative Energetic Profile Data for a Generic Ullmann Coupling Step
| Species | Relative Free Energy (kcal/mol) |
| Reactants (Aryl Halide + Catalyst) | 0.0 |
| Pre-reaction Complex | -5.2 |
| Transition State | +25.8 |
| Intermediate | -10.1 |
| Products | -20.5 |
This table provides a conceptual energetic profile for a single step in a catalytic cycle. The values are for illustrative purposes only.
Such computational data is invaluable for understanding reaction mechanisms at a molecular level, optimizing reaction conditions, and designing new catalysts and substrates.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational chemistry offers powerful tools to predict spectroscopic parameters, which can be correlated with experimental data to confirm molecular structures and understand their electronic properties. For this compound, theoretical calculations can provide valuable insights into its Nuclear Magnetic Resonance (NMR) and vibrational spectra.
The expected ¹H and ¹³C NMR chemical shifts for this compound can be estimated by considering the electronic effects of the bromo and ethylsulfinyl substituents. The bromine atom, being electronegative, exerts an inductive electron-withdrawing effect (-I) and a weaker resonance electron-donating effect (+R). The ethylsulfinyl group is also electron-withdrawing, primarily through an inductive effect, and can participate in resonance.
In a theoretical study, the geometry of this compound would first be optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311+G(d,p). Following optimization, GIAO calculations would be performed to obtain the isotropic shielding values for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts.
A hypothetical table of predicted ¹³C NMR chemical shifts is presented below, based on the known effects of similar substituents on a benzene ring. The carbon atom attached to the bromine (C-Br) would be expected to be shielded compared to benzene, while the carbon attached to the sulfinyl group (C-S) would be significantly deshielded. The ortho and meta carbons would also show shifts influenced by the electronic nature of the substituents.
Table 1: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are representative values based on known substituent effects and not from a specific computational study on this molecule.)
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale of Substituent Effects |
| C-Br | ~120 | The bromine atom's -I and +R effects lead to a moderate downfield shift relative to benzene. |
| C-S | ~145 | The strong electron-withdrawing nature of the sulfinyl group causes a significant downfield shift. |
| C (ortho to Br) | ~132 | Deshielded due to the inductive effect of bromine. |
| C (ortho to S) | ~125 | Influenced by the electron-withdrawing sulfinyl group. |
| Ethyl -CH₂- | ~55 | Deshielded by the adjacent sulfinyl group. |
| Ethyl -CH₃ | ~15 | Typical upfield chemical shift for a terminal methyl group. |
Theoretical vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. By employing methods like DFT, the harmonic vibrational frequencies and their corresponding intensities can be computed. These calculated frequencies, though often systematically overestimated, can be scaled using empirical factors to provide a close match to experimental spectra. This process greatly aids in the assignment of specific vibrational modes to the observed absorption bands.
For this compound, key vibrational modes would include the C-H stretching and bending of the aromatic ring and the ethyl group, the C-C stretching of the ring, the C-Br stretching, and the characteristic S=O stretching of the sulfinyl group. The S=O stretch is particularly noteworthy as it typically appears as a strong band in the IR spectrum, generally in the range of 1000-1100 cm⁻¹. thermofisher.com
A theoretical vibrational analysis would involve geometry optimization followed by frequency calculations at the same level of theory. The output provides a list of vibrational frequencies and their corresponding normal modes, which describe the atomic motions for each vibration.
Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: These are representative values and not from a specific computational study on this molecule.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| S=O Stretch | 1000 - 1100 | Strong |
| C-C Ring Stretch | 1400 - 1600 | Medium to Strong |
| C-Br Stretch | 500 - 650 | Medium |
Aromaticity Assessment and Substituent Effects on Ring Electron Density
The aromaticity of the benzene ring in this compound is influenced by its substituents. Aromaticity can be quantified using various computational indices, including the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). nist.govrsc.org
HOMA: This geometry-based index evaluates the degree of bond length equalization in the ring. A value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic or anti-aromatic character. rsc.org
NICS: This magnetic criterion measures the magnetic shielding at the center of the ring (NICS(0)) or at a point above the ring plane (NICS(1)). Negative values are indicative of aromaticity. nist.gov
Computational studies on monosubstituted benzenes have shown that electron-withdrawing groups tend to decrease the magnitude of the negative NICS values, suggesting a reduction in aromaticity. bldpharm.com A computational analysis of this compound would likely show a HOMA value slightly less than 1 and NICS values that are less negative than those of benzene, confirming a modest decrease in aromaticity due to the electronic effects of the substituents.
Prediction and Analysis of Non-Covalent Interactions within Molecular Aggregates
In the solid state, the arrangement of molecules is governed by non-covalent interactions. For this compound, several types of such interactions are anticipated to be significant in its molecular aggregates.
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming attractive interactions with electron-rich atoms like the oxygen of the sulfinyl group on a neighboring molecule. nih.govchemsynthesis.comresearchgate.net This type of interaction is directional and can play a crucial role in crystal packing. researchgate.netuwosh.edu
C-H···π Interactions: Hydrogen atoms from the ethyl group or the aromatic ring can interact with the π-face of a neighboring benzene ring.
Dipole-Dipole Interactions: The polar sulfinyl group introduces a significant dipole moment in the molecule, leading to dipole-dipole interactions that influence the alignment of molecules in the solid state.
Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and analysis of the Hirshfeld surface, can be used to visualize and quantify these non-covalent interactions. chemsynthesis.com These analyses can identify bond critical points indicative of interactions and map out the close contacts between molecules in a crystal lattice, providing a detailed understanding of the forces that dictate the supramolecular architecture.
Advanced Applications of 1 Bromo 4 Ethylsulfinyl Benzene in Organic Synthesis and Materials Science
1-Bromo-4-(ethylsulfinyl)benzene is a specialized aromatic compound featuring both a bromo and an ethylsulfinyl group. This unique combination of functional groups makes it a valuable intermediate and building block in various advanced applications, particularly in the fields of organic synthesis and materials science. Its utility stems from the reactivity of the bromine atom, which can participate in a wide range of coupling reactions, and the chiral nature of the sulfoxide (B87167) group, which can be exploited in asymmetric synthesis.
Future Research Directions and Emerging Trends
Exploration of Novel and Environmentally Benign Synthetic Routes
The development of eco-friendly synthetic methods is a paramount goal in modern chemistry. For 1-Bromo-4-(ethylsulfinyl)benzene, future research will likely focus on moving away from traditional oxidation methods, which can involve harsh reagents and produce significant waste. An emerging area of interest is the use of visible-light-induced reactions. For instance, a photocatalyst-free and metal-free approach has been developed for sulfoxide (B87167) synthesis using a thiol-ene/air oxidation tandem reaction under mild conditions with air as the oxidant. rsc.org This type of methodology, if adapted for the synthesis of this compound, would represent a significant step towards a more sustainable production process.
Another promising avenue is the exploration of catalytic systems that offer high selectivity and efficiency. Nickel-catalyzed aryl sulfide (B99878) synthesis through an aryl exchange reaction presents a novel strategy that avoids the use of odorous and toxic thiols. acs.org Research into adapting such catalytic systems for the sulfoxidation step could lead to more atom-economical and environmentally friendly routes to this compound.
Unveiling Undiscovered Reactivity Patterns and Selective Transformations
The reactivity of this compound is largely dictated by the interplay between the bromo and ethylsulfinyl groups. Future research will delve deeper into understanding and exploiting this relationship to achieve novel and selective transformations. The development of new synthetic methods involving aryl 1-chlorovinyl sulfoxides, for example, has opened up possibilities for creating complex molecules through various reactions like sulfoxide-metal exchange and conjugate additions. nih.gov While not directly involving this compound, these studies on related aryl sulfoxides highlight the potential for discovering new reaction pathways.
Furthermore, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Research into highly selective C(sp²)–C(sp²) cross-coupling of dihalogenated hydrocarbons suggests that the bromo group of this compound could be selectively functionalized while the sulfoxide group remains intact or is used to direct the reaction. researchgate.net Investigating the subtle electronic effects of the ethylsulfinyl group on the reactivity of the C-Br bond will be crucial in designing highly selective transformations.
Development of Advanced In-situ Characterization Techniques for Reaction Monitoring
To optimize reaction conditions and gain deeper mechanistic insights, the development of advanced in-situ characterization techniques is essential. Real-time monitoring of the synthesis of this compound can provide valuable data on reaction kinetics, intermediate formation, and byproduct generation. Spectroscopic methods such as NMR, HPLC, and mass spectrometry are already utilized for the characterization of the final product. bldpharm.com However, the focus is shifting towards their application in real-time analysis of the reaction mixture.
Future research may involve the integration of these techniques with flow chemistry setups, allowing for precise control over reaction parameters and rapid optimization. This approach would be particularly beneficial for developing and scaling up the sustainable synthetic routes mentioned earlier.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The synergy between chemistry and artificial intelligence (AI) is set to revolutionize how chemical research is conducted. dntb.gov.ua For this compound, machine learning (ML) models can be employed to predict its properties, reactivity, and potential applications. chemrxiv.org By training algorithms on large datasets of chemical reactions and molecular properties, it is possible to forecast the outcomes of novel transformations or design new synthetic pathways with improved efficiency. nih.govgithub.com
Explainable AI techniques can provide insights into the underlying chemical principles governing the behavior of this compound. arxiv.org For instance, ML models could be developed to predict the optimal conditions for a specific reaction involving this compound, thereby reducing the need for extensive experimental screening. nih.gov This predictive power will accelerate the discovery of new applications and the optimization of existing processes.
Sustainable and Scalable Production Methodologies for Industrial Relevance
For this compound to be a viable building block in industrial applications, the development of sustainable and scalable production methods is critical. This involves not only the adoption of greener synthetic routes but also the optimization of process parameters to ensure economic feasibility and minimize environmental impact. Gram-scale synthesis has been demonstrated for some visible-light-induced sulfoxide syntheses, indicating the potential for larger-scale production. rsc.org
Future research will focus on transitioning from batch to continuous flow manufacturing processes. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and easier scalability. By combining flow chemistry with green synthetic methods and real-time monitoring, it will be possible to establish a robust and sustainable manufacturing process for this compound, ensuring its availability for a wide range of applications.
Q & A
Basic: What are the common synthetic routes for preparing 1-bromo-4-(ethylsulfinyl)benzene, and how can reaction conditions influence yield?
Answer:
The synthesis typically involves two key steps: (1) introducing the bromine atom via electrophilic aromatic substitution (EAS) on a benzene derivative, and (2) installing the ethylsulfinyl group through oxidation of a sulfide intermediate. For example, starting with 1-bromo-4-(ethylthio)benzene, oxidation with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled acidic/basic conditions yields the sulfoxide . Reaction parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometry of the oxidizing agent critically affect yield and purity. Over-oxidation to sulfones must be mitigated by monitoring reaction time and using milder oxidants like NaIO₄ .
Advanced: How can enantioselective synthesis of this compound be achieved, and what chiral auxiliaries or catalysts are effective?
Answer:
Enantioselective synthesis requires asymmetric oxidation of the prochiral sulfide precursor (1-bromo-4-(ethylthio)benzene). Chiral titanium(IV) complexes with tartrate-derived ligands (e.g., Sharpless conditions) or organocatalysts like modified cinchona alkaloids can induce high enantiomeric excess (ee >90%) . Racemic mixtures may be resolved via diastereomeric crystallization using chiral acids (e.g., camphorsulfonic acid). Recent advances in enzymatic oxidation using Rhodococcus spp. sulfoxidases offer a green chemistry alternative, though substrate specificity remains a limitation .
Basic: What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
- NMR : ¹H NMR confirms substitution patterns (e.g., para-bromine: δ 7.4–7.6 ppm as a doublet; ethylsulfinyl: δ 2.8–3.2 ppm for CH₂ and δ 1.2–1.4 ppm for CH₃). ¹³C NMR identifies sulfinyl sulfur’s deshielding effect (~70 ppm for C-SO) .
- IR : Strong S=O stretch at 1020–1070 cm⁻¹ distinguishes sulfoxides from sulfides or sulfones .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) validates molecular ion [M+H]⁺ and fragmentation patterns .
Advanced: How can X-ray crystallography resolve ambiguities in the sulfoxide configuration of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) using Cu-Kα radiation (λ = 1.5418 Å) provides unambiguous determination of sulfoxide stereochemistry. Software suites like SHELXL refine the structure by minimizing R-factors (<5% for high-quality data). The ethylsulfinyl group’s torsion angles (C-S-O-C) and anisotropic displacement parameters distinguish (R)- and (S)-enantiomers. For poorly diffracting crystals, synchrotron radiation (e.g., λ = 0.7–1.0 Å) enhances resolution .
Basic: What are the primary applications of this compound in organic synthesis?
Answer:
The compound serves as:
- A directing group in cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids) due to bromine’s leaving-group ability and sulfoxide’s coordination to palladium .
- A chiral building block for pharmaceuticals (e.g., sulfoxide-containing protease inhibitors) .
- A ligand precursor in transition-metal catalysis, where sulfinyl groups modulate steric and electronic properties .
Advanced: How does the electronic nature of the ethylsulfinyl group influence regioselectivity in palladium-catalyzed cross-coupling reactions?
Answer:
The sulfinyl group’s electron-withdrawing inductive effect activates the bromine-bearing carbon toward oxidative addition with Pd(0). However, its lone pairs can coordinate to Pd, altering the transition state. Density functional theory (DFT) studies reveal that sulfoxides increase activation barriers for undesired β-hydride elimination, favoring aryl-aryl coupling over side reactions. Solvent choice (polar aprotic vs. nonpolar) further tunes regioselectivity .
Basic: How can researchers mitigate decomposition or racemization of this compound during storage?
Answer:
- Storage : Under inert atmosphere (Ar/N₂) at –20°C in amber vials to prevent light-induced racemization.
- Stabilizers : Addition of radical scavengers (e.g., BHT) inhibits sulfoxide degradation.
- Purity : Pre-purify via flash chromatography (SiO₂, ethyl acetate/hexane) to remove acidic impurities that catalyze racemization .
Advanced: What computational methods are effective for predicting the biological activity of sulfoxide derivatives like this compound?
Answer:
- Molecular docking (AutoDock Vina) models interactions with target enzymes (e.g., cytochrome P450 isoforms).
- QSAR models correlate sulfoxide substituents (Hammett σ⁺ values) with antimicrobial IC₅₀ or logP values.
- MD simulations (GROMACS) assess stability of sulfoxide-protein complexes over 100-ns trajectories .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential release of bromine vapors during decomposition.
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How can contradictory data on sulfoxide reactivity in literature be reconciled during experimental design?
Answer:
- Control experiments : Compare reaction outcomes under identical conditions (solvent, catalyst loading).
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediates.
- Meta-analysis : Apply statistical tools (e.g., PCA) to identify variables (e.g., trace moisture, ligand purity) causing discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
